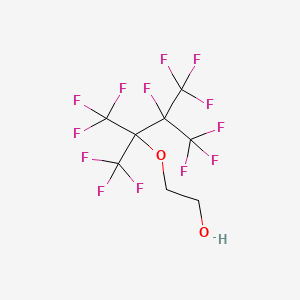

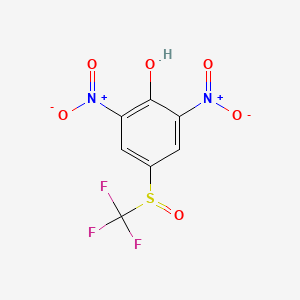

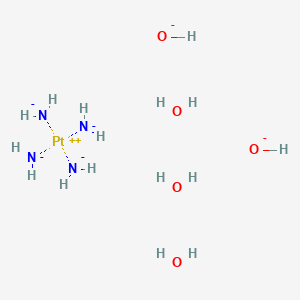

![molecular formula C14H29Cl2N3O2 B6302113 t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride CAS No. 2173991-85-8](/img/structure/B6302113.png)

t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride (t-BADC) is a small molecule compound that has been studied for its potential applications in various areas of scientific research. This compound has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. It has also been used in drug discovery and development, as well as in the development of new treatments for various diseases.

Scientific Research Applications

Synthesis of Diazaspiro Nonane Derivatives

Researchers have been focusing on the synthesis of di- and tetrazaspiro nonane derivatives due to their potential in various applications. The process involves cycloaddition reactions, leading to the formation of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives. These compounds have been studied for their potential in anticonvulsant applications, showcasing their utility in medical research (Farag et al., 2008).

Antimicrobial and Antitubercular Agents

New benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds, with the exception of one, exhibited excellent activity against both drug-sensitive and multidrug-resistant strains, indicating their potential as antitubercular agents (Wang et al., 2020).

Osteoclast Activity Inhibition

A series of novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus have been designed and synthesized for targeting osteoclast activity, responsible for physiological and pathological bone resorption. These compounds have shown promise in inhibiting both mouse and human osteoclast activity and preventing pathological bone loss in mice, offering a new approach to osteoporosis treatment without impairing bone formation (Mounier et al., 2020).

Synthesis of Oxazoline and Oxazolines Derivatives

The reaction of α-lithiated-2-alkyl-2-oxazolines with various nitrones results in the stereoselective formation of N-cumyl-1,6-dioxa-2,9-diazaspiro[4,4]nonanes, which can be transformed into β-amino alkanamides under reductive conditions. These derivatives provide a backbone for potentially useful unnatural β-amino acids, highlighting the versatility of di- and tetrazaspiro nonane derivatives in synthetic organic chemistry (Capriati et al., 2008).

Polymer Science Applications

In polymer science, diazaspiro[4.4]nonane derivatives have been incorporated into new polyether and poly(ether ketone)s, showcasing excellent thermo-oxidative stability and low dielectric constants. These polymers are soluble in common solvents, allowing for the easy casting of clear, colorless films. This application underscores the potential of diazaspiro nonane derivatives in the development of advanced materials with specific properties (Zhou et al., 2006).

properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.2ClH/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15;;/h4-11,15H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPAXCNWXKRPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

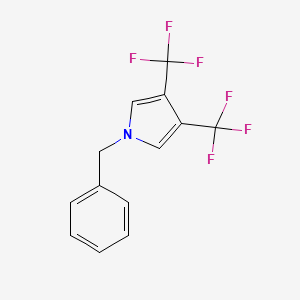

![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)

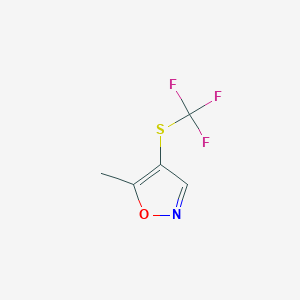

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

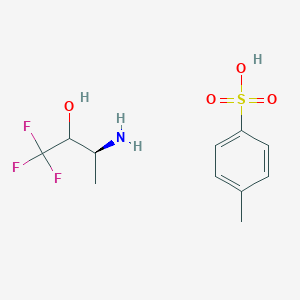

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)